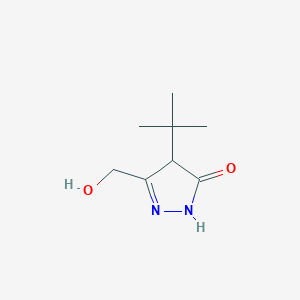
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)” is a coordination complex involving a rhodium ion and an organic ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rhodium coordination complexes typically involves the reaction of rhodium salts with organic ligands under controlled conditions. For example, the preparation of the compound might involve the reaction of rhodium(III) chloride with the organic ligand (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate in a suitable solvent such as ethanol or acetonitrile. The reaction conditions, including temperature, pH, and reaction time, would be optimized to achieve the desired product.
Industrial Production Methods
Industrial production of rhodium complexes often involves large-scale reactions in batch or continuous flow reactors. The process would include purification steps such as crystallization, filtration, and drying to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Rhodium coordination complexes can undergo various types of chemical reactions, including:
Oxidation: Rhodium complexes can participate in oxidation reactions, where the rhodium ion changes its oxidation state.
Reduction: These complexes can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving rhodium complexes include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as phosphines and amines. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from reactions involving rhodium complexes depend on the specific reaction type. For example, oxidation reactions might yield higher oxidation state rhodium complexes, while substitution reactions would result in new rhodium-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry
Rhodium complexes are widely used as catalysts in various chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation. Their unique catalytic properties make them valuable in synthetic organic chemistry.
Biology
In biological research, rhodium complexes have been studied for their potential as anticancer agents. Their ability to interact with DNA and proteins makes them promising candidates for drug development.
Medicine
Rhodium complexes are being explored for their therapeutic potential, particularly in the treatment of cancer. Their ability to induce apoptosis in cancer cells is a key area of research.
Industry
In industrial applications, rhodium complexes are used as catalysts in processes such as the production of acetic acid and the synthesis of fine chemicals. Their efficiency and selectivity make them valuable in large-scale chemical manufacturing.
Mecanismo De Acción
The mechanism of action of rhodium complexes involves their interaction with molecular targets such as DNA, proteins, and other cellular components. The rhodium ion can coordinate with various ligands, facilitating different chemical transformations. In catalytic processes, the rhodium complex acts as a catalyst by providing an active site for the reaction to occur, lowering the activation energy and increasing the reaction rate.
Comparación Con Compuestos Similares
Similar Compounds
Rhodium(III) chloride: A common rhodium salt used in the synthesis of various rhodium complexes.
Rhodium(II) acetate: Another rhodium complex with distinct catalytic properties.
Rhodium(III) acetylacetonate: A widely used rhodium complex in catalytic applications.
Uniqueness
The compound “(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)” is unique due to its specific ligand structure, which can impart distinct properties to the rhodium complex. The presence of the (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate ligand can influence the reactivity, stability, and selectivity of the complex in various chemical reactions.
Propiedades
Fórmula molecular |
C56H56N4O16Rh2 |
|---|---|
Peso molecular |
1246.9 g/mol |
Nombre IUPAC |
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |
InChI |
InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4/t4*10-;;/m0000../s1 |
Clave InChI |
PDTSLZCQKKXVQL-HXNMTVKDSA-J |
SMILES isomérico |
CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |
SMILES canónico |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12321427.png)
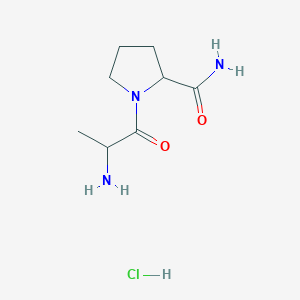
![17-[5-(3,3-dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12321437.png)
![(3S)-3-amino-3-{[(1S)-4-carbamimidamido-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-[({[(1S)-1-carbamoyl-3-methylbutyl]carbamoyl}methyl)carbamoyl]-2-phenylethyl]carbamoyl}-2-hydroxyethyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-3-methylbutyl]carbamoyl}but](/img/structure/B12321444.png)



![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B12321491.png)
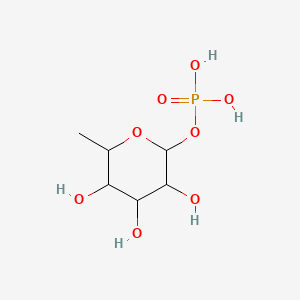
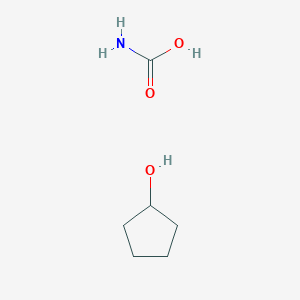

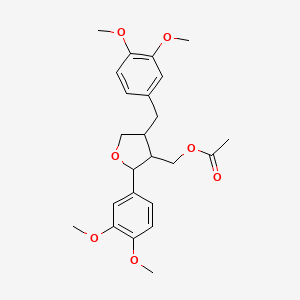
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
